N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE
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Overview
Description
N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE is a synthetic organic compound It is characterized by the presence of a benzo[d]thiazole ring, a dimethylaminoethyl group, and a methylsulfonylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and methyl groups: These groups can be introduced via halogenation and alkylation reactions.
Attachment of the dimethylaminoethyl group: This step often involves nucleophilic substitution reactions.
Formation of the methylsulfonylbenzamide moiety: This can be synthesized through sulfonation and subsequent amidation reactions.
Final coupling and hydrochloride formation: The final product is obtained by coupling the intermediate compounds and converting the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Medicine
Industry
In industry, the compound may be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylsulfonyl)benzamide
- N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylsulfonyl)benzamide sulfate
Uniqueness
The uniqueness of N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2.ClH/c1-13-5-10-16(21)18-17(13)22-20(28-18)24(12-11-23(2)3)19(25)14-6-8-15(9-7-14)29(4,26)27;/h5-10H,11-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOKYDFNXSWVNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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